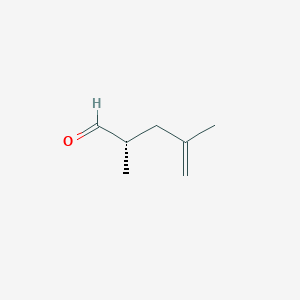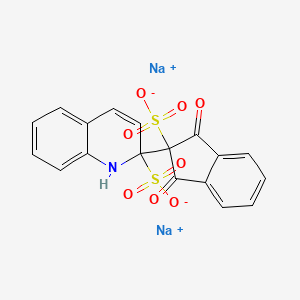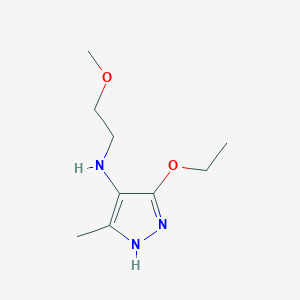![molecular formula C13H11NO3 B14412910 5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione CAS No. 85574-82-9](/img/structure/B14412910.png)
5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione is a heterocyclic compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione can be achieved through several methods. One common approach involves the oxidative [3+3] cycloaddition of indoles with active methylene compounds. This method utilizes electrochemical oxidative coupling followed by tandem 6π-electrocyclization . The reaction conditions typically involve mild temperatures and the use of an anodic oxidation process combined with the cathodic generation of a base from O2.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom-economy are often applied to optimize the synthesis process, making it more efficient and environmentally friendly. Techniques such as electrosynthesis and dehydrogenative cross-couplings are favored for their ability to form complex heterocycles under mild conditions .
化学反応の分析
Types of Reactions
5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxy derivatives.
科学的研究の応用
5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Dihydropyrano[4,3-b]indoles: These compounds share a similar core structure but differ in their substituents and functional groups.
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan are structurally related but have different biological activities and applications.
Uniqueness
5-Ethyl-4,5-dihydropyrano[4,3-b]indole-1,3-dione is unique due to its specific substitution pattern and the presence of the pyrano ring fused to the indole nucleus. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
CAS番号 |
85574-82-9 |
|---|---|
分子式 |
C13H11NO3 |
分子量 |
229.23 g/mol |
IUPAC名 |
5-ethyl-4H-pyrano[4,3-b]indole-1,3-dione |
InChI |
InChI=1S/C13H11NO3/c1-2-14-9-6-4-3-5-8(9)12-10(14)7-11(15)17-13(12)16/h3-6H,2,7H2,1H3 |
InChIキー |
RTXHJWGEXJFQSO-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C3=CC=CC=C31)C(=O)OC(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


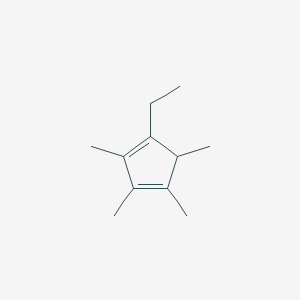
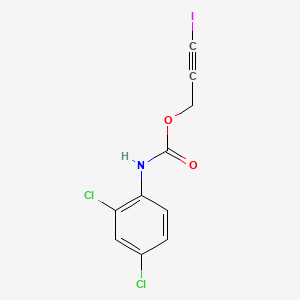
![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
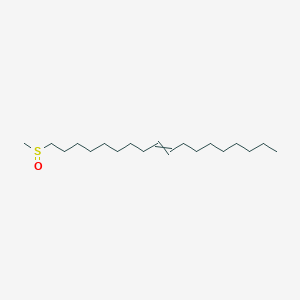
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
![4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14412856.png)
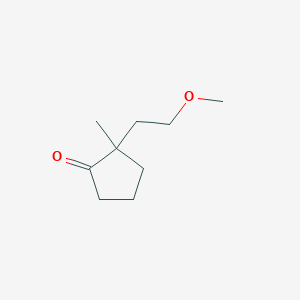

![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
